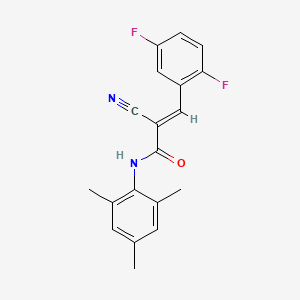

(E)-2-cyano-3-(2,5-difluorophenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-2-cyano-3-(2,5-difluorophenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide, also known as DPA-714, is a small molecule that has gained significant attention in the scientific community for its potential use in imaging and treating neuroinflammation. This compound is a selective ligand for the translocator protein 18 kDa (TSPO), which is expressed in high levels in activated microglia and astrocytes during neuroinflammatory processes.

Applications De Recherche Scientifique

Synthesis and Photoluminescence Properties

Compounds with structural similarities to (E)-2-cyano-3-(2,5-difluorophenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide have been synthesized to study their photoluminescence properties. For instance, π-extended fluorene derivatives have shown high fluorescence quantum yields, indicating potential applications in fluorescent markers and sensors. The unique solvatochromic behavior of these compounds under different solvents highlights their versatility in photophysical studies (Kotaka, Konishi, & Mizuno, 2010).

Anti-pathogenic Activity

Thiourea derivatives, including those with phenyl substituents similar to the (E)-2-cyano-3-(2,5-difluorophenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide structure, have been synthesized and demonstrated significant anti-pathogenic activity. This activity is especially pronounced against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus, suggesting a potential for developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Enzyme Inhibition for Immunosuppression

Isoxazole derivatives related to the chemical structure of interest have shown promising results as immunosuppressive agents. Specifically, they inhibit mitochondrial dihydroorotate dehydrogenase, an enzyme critical for pyrimidine synthesis, thereby affecting the proliferation of immune cells. This mechanism indicates potential applications in the development of antirheumatic drugs and transplantation medicine (Knecht & Löffler, 1998).

Mechanofluorochromic Properties

Research on 3-aryl-2-cyano acrylamide derivatives, structurally related to the compound , has revealed interesting mechanofluorochromic properties. These properties involve changes in fluorescence emission upon mechanical stimuli, suggesting applications in the development of pressure-sensitive materials and sensors (Song et al., 2015).

Propriétés

IUPAC Name |

(E)-2-cyano-3-(2,5-difluorophenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2N2O/c1-11-6-12(2)18(13(3)7-11)23-19(24)15(10-22)8-14-9-16(20)4-5-17(14)21/h4-9H,1-3H3,(H,23,24)/b15-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFAIOAIXJWPON-OVCLIPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C(=CC2=C(C=CC(=C2)F)F)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)/C(=C/C2=C(C=CC(=C2)F)F)/C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-3-(2,5-difluorophenyl)-n-(2,4,6-trimethylphenyl)prop-2-enamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methoxyethyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2778170.png)

![6-Iodobenzo[d]oxazol-2-amine](/img/structure/B2778178.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2778181.png)

![1-{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}-2-heptyn-1-ol](/img/structure/B2778188.png)

![N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide](/img/structure/B2778190.png)